molecular formula C14H20BrNZn B14884792 2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide

2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide

Cat. No.: B14884792
M. Wt: 347.6 g/mol
InChI Key: PDRHSIPOFNNLPC-UHFFFAOYSA-M
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Description

2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide typically involves the reaction of 2-[(N-Methylcyclohexylamino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale production also incorporates advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.

    Coupling reactions: Palladium catalysts are often used in coupling reactions, with conditions including mild temperatures and the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is unique due to its specific structure, which combines the reactivity of organozinc compounds with the stability provided by the N-methylcyclohexylamino group. This makes it particularly useful in a wide range of organic synthesis applications .

Properties

Molecular Formula

C14H20BrNZn

Molecular Weight

347.6 g/mol

IUPAC Name

bromozinc(1+);N-methyl-N-(phenylmethyl)cyclohexanamine

InChI

InChI=1S/C14H20N.BrH.Zn/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;;/h2,4-5,8,14H,3,6-7,10-12H2,1H3;1H;/q-1;;+2/p-1

InChI Key

PDRHSIPOFNNLPC-UHFFFAOYSA-M

Canonical SMILES

CN(CC1=CC=CC=[C-]1)C2CCCCC2.[Zn+]Br

Origin of Product

United States

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